3-nitro-1H-indazole-6-carboxylic acid
CAS No.:
Cat. No.: VC18577748
Molecular Formula: C8H5N3O4
Molecular Weight: 207.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5N3O4 |
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Molecular Weight | 207.14 g/mol |
IUPAC Name | 3-nitro-2H-indazole-6-carboxylic acid |
Standard InChI | InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |
Standard InChI Key | SFAQIUJSROFKAN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties of 3-Nitro-1H-Indazole-6-Carboxylic Acid
Molecular Architecture
3-Nitro-1H-indazole-6-carboxylic acid belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The nitro (-NO₂) and carboxylic acid (-COOH) substituents at positions 3 and 6, respectively, introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. While the exact crystal structure of this isomer remains unreported, analogs such as 6-nitro-1H-indazole-3-carboxylic acid exhibit planar geometries with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms .
Table 1: Comparative Physicochemical Properties of Indazole Derivatives
Electronic and Spectral Characteristics
The nitro group’s strong electron-withdrawing nature and the carboxylic acid’s polarity render this compound highly amenable to spectroscopic analysis. Infrared (IR) spectra of analogous nitro-indazoles show characteristic peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), alongside a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid . Nuclear magnetic resonance (NMR) data for 6-nitro-1H-indazole-3-carboxylic acid reveal deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a downfield-shifted carboxylic proton (δ ~13 ppm) .
Synthetic Pathways and Optimization
Nitrosation of Indole Precursors
A general route to indazole-3-carboxylic acid derivatives involves the nitrosation of indoles under acidic conditions. Chevalier et al. demonstrated that treating indole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C yields 1H-indazole-3-carboxaldehyde intermediates, which can be oxidized to carboxylic acids . For 3-nitro-1H-indazole-6-carboxylic acid, this method would require a pre-nitrated indole precursor, followed by regioselective nitrosation and oxidation.
Key Reaction Steps:
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Nitration: Introduce a nitro group at position 3 of indole using mixed acid (HNO₃/H₂SO₄).
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Nitrosation: Treat 3-nitroindole with NaNO₂/HCl to form the oxime intermediate.
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Cyclization and Oxidation: Promote ring closure and oxidize the aldehyde to a carboxylic acid.
Challenges in Regioselectivity
Electron-deficient indoles (e.g., nitro-substituted) typically exhibit slower reaction kinetics due to reduced nucleophilicity at the C3 position . Optimizing reaction parameters—such as temperature (−10°C to 25°C), acid concentration (2.7 equiv. HCl), and slow reagent addition—can mitigate side reactions like dimerization . For example, electron-rich indoles require prolonged heating (50°C, 3–5 h) to achieve >90% conversion, whereas nitro-substituted analogs may necessitate milder conditions .
Applications in Medicinal Chemistry
Prodrug Design and Bioconjugation
The carboxylic acid group enables facile conjugation to carrier molecules (e.g., polyethylene glycol) or prodrug moieties. For instance, esterification of the acid with lipophilic alcohols enhances blood-brain barrier penetration, a strategy employed in neurology-targeted therapeutics .
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